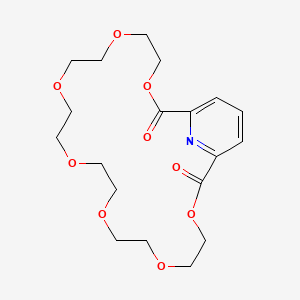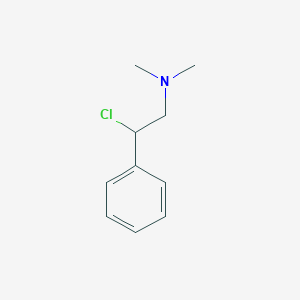![molecular formula C40H56O2 B12809130 4-[(1E,3Z,5Z,7Z,9E,11Z,13E,15Z,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12809130.png)
4-[(1E,3Z,5Z,7Z,9E,11Z,13E,15Z,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-[(1E,3Z,5Z,7Z,9E,11Z,13E,15Z,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol is a complex organic molecule characterized by multiple conjugated double bonds and a hydroxyl group. This compound is notable for its intricate structure, which includes a cyclohexenyl ring and a long polyene chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclohexenyl ring and the polyene chain. The process may start with the cyclization of a suitable precursor to form the cyclohexenyl ring, followed by the sequential addition of conjugated double bonds to extend the polyene chain. The hydroxyl group is introduced through a hydroxylation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to ensure high yield and purity. The process often requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bonds in the polyene chain can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions involving the hydroxyl group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying conjugated systems and their reactivity.
Biology: Investigated for its potential biological activity, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets through its conjugated double bonds and hydroxyl group. The polyene chain allows for electron delocalization, which can interact with various biological molecules. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E,3Z,5E,7Z,9E,11Z)-1,3,5,7,9,11-Cyclododecahexaene
- (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
- 3-Buten-2-one, 4-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-
Uniqueness
The uniqueness of this compound lies in its extended conjugated system and the presence of a hydroxyl group, which together contribute to its distinct chemical and biological properties. The combination of these features makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C40H56O2 |
|---|---|
Poids moléculaire |
568.9 g/mol |
Nom IUPAC |
4-[(1E,3Z,5Z,7Z,9E,11Z,13E,15Z,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13-,18-14+,23-21+,24-22+,29-15-,30-16-,31-19-,32-20- |
Clé InChI |
JKQXZKUSFCKOGQ-MPNSJOGPSA-N |
SMILES isomérique |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C\C=C\C(=C/C=C/C=C(/C)\C=C/C=C(/C)\C=C\C2=C(CC(CC2(C)C)O)C)\C)/C |
SMILES canonique |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



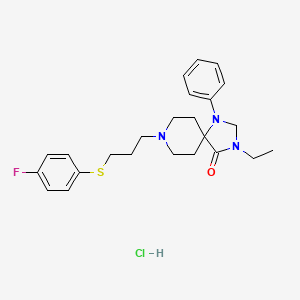
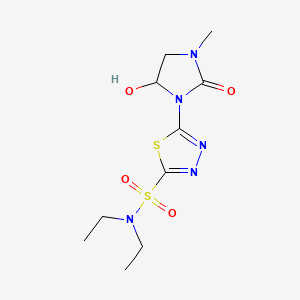
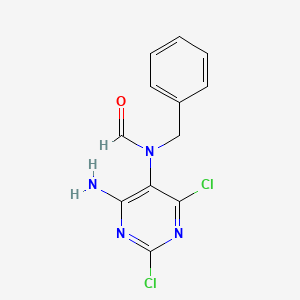
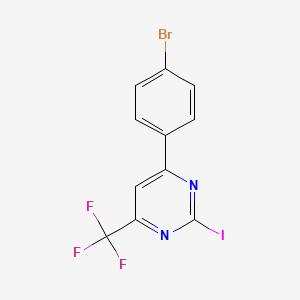
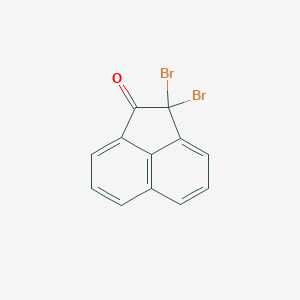
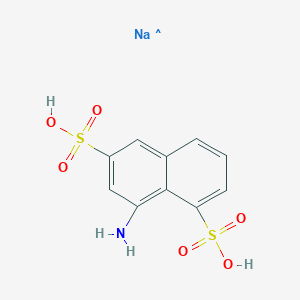
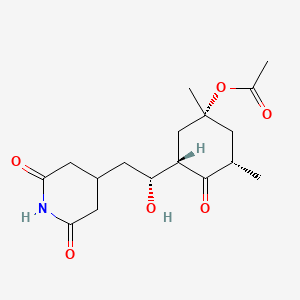
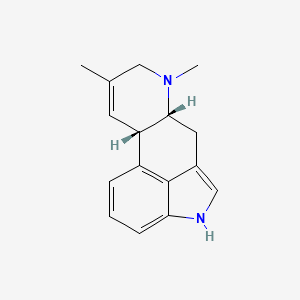
![2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12809120.png)
![4'-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12809122.png)

